molecular formula C6H11N3O B3375598 [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol CAS No. 111340-39-7

[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol

Cat. No.: B3375598
CAS No.: 111340-39-7
M. Wt: 141.17 g/mol
InChI Key: XIAOMTCYUPNRKB-UHFFFAOYSA-N
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Description

[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol: is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,4-triazoles allows them to interact with various biological receptors, making them valuable in drug discovery and development.

Scientific Research Applications

Chemistry: In chemistry, [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological receptors makes it a valuable tool for understanding cellular processes and developing new therapeutic agents .

Medicine: In medicine, this compound and its derivatives are explored for their potential to treat various diseases, including infections and cancer. Their unique properties allow them to target specific biological pathways, making them promising candidates for drug development .

Industry: In industry, this compound is used in the production of agrochemicals, materials science, and other applications where its unique chemical properties are beneficial .

Biochemical Analysis

Biochemical Properties

It is known that 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines .

Cellular Effects

In cellular studies, [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol and its derivatives have shown to exert effects on various types of cells. For instance, some 1,2,4-triazole derivatives have demonstrated cytotoxic activity against MCF-7, Hela, and A549 cancer cell lines

Molecular Mechanism

Molecular docking studies have been conducted to understand the mechanism and binding modes of 1,2,4-triazole derivatives in the binding pocket of certain enzymes . These studies suggest that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol typically involves the use of 3-amino-1,2,4-triazole as a starting material. This compound can undergo various reactions to form the desired product. One common method involves the reaction of 3-amino-1,2,4-triazole with isopropyl alcohol under acidic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes that are optimized for high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to ensure the efficient conversion of starting materials to the final product .

Chemical Reactions Analysis

Types of Reactions: [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Uniqueness: What sets [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol apart from these compounds is its specific substitution pattern and the presence of the isopropyl group. This unique structure can lead to different biological activities and applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

(2-propan-2-yl-1,2,4-triazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-5(2)9-6(3-10)7-4-8-9/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAOMTCYUPNRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501247874
Record name 1-(1-Methylethyl)-1H-1,2,4-triazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111340-39-7
Record name 1-(1-Methylethyl)-1H-1,2,4-triazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111340-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylethyl)-1H-1,2,4-triazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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